1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIJIPICGHQFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the appropriate thiol with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and thioether groups may play a role in binding to these targets, while the imidazole ring could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Imidazole Derivatives
Key Observations :
- The target compound’s 4-bromophenylsulfonyl group distinguishes it from simpler analogs like 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, which lacks electronegative sulfonyl/thioether substituents .
- The 4,5-dihydroimidazole core in the target compound contrasts with fully aromatic imidazoles (e.g., 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole), which exhibit planar geometries and stronger π-π interactions .
Key Observations :
- The target compound’s synthesis likely parallels methods for sulfonylated imidazoles (e.g., using chloroacetate alkylation or sulfonyl chloride reactions) but may face challenges in regioselectivity .
- Thioether formation, as seen in 2-(2-methylbenzylthio) derivatives, often requires alkaline conditions and inert atmospheres to prevent oxidation to sulfones .
Table 3: Property Comparison
Key Observations :
- The sulfonyl group in the target compound enhances polarity compared to non-sulfonylated analogs, improving solubility in polar aprotic solvents like DMSO .
Biological Activity
The compound 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a sulfonyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazole ring and the introduction of the sulfonyl and thio groups. Detailed methods for synthesis can be found in patent literature and chemical databases .
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various pathogenic microbes. A study demonstrated that imidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Salmonella typhi | 8 µg/mL |
Anticancer Potential
Research indicates that imidazole derivatives can induce apoptosis in cancer cells by targeting key cellular processes involved in proliferation and survival. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines such as HeLa and MDA-MB-231 . The ability to inhibit DNA replication enzymes is a crucial mechanism underlying their anticancer activity.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity study involving human dermal fibroblast cells (HFF-1), the target compound exhibited varying degrees of cell viability depending on concentration and exposure time. At lower concentrations (≤156 µg/mL), high cell viability was observed, while higher concentrations resulted in significant reductions in viability .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : By interfering with cellular signaling pathways, the compound can induce programmed cell death in cancer cells.
- Drug-Ligand Interactions : The structural features allow for multiple interactions with biological targets, enhancing its pharmacological profile .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole?
Answer:
The synthesis of this compound can be approached via a multi-step route involving:
- Thioether formation : Reacting a 4,5-dihydroimidazole precursor with 2-methylbenzyl thiol under basic conditions (e.g., KOH/EtOH) to introduce the thioether group at position 2.
- Sulfonylation : Treating the intermediate with 4-bromophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane to install the sulfonyl group at position 1 .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Use a combination of analytical techniques:
- HPLC : Assess purity using a C18 column with UV detection at 254 nm; ≥98% purity is typical for research-grade material .
- X-ray crystallography : Resolve crystal structures to confirm bond geometries and substituent orientations (e.g., as demonstrated for related bromophenyl-substituted imidazoles) .
- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (DFT) to verify substituent positions and rule out regioisomeric byproducts .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Mitigation strategies include:
- Variable-temperature NMR : Identify temperature-dependent shifts caused by conformational changes .
- 2D NMR (COSY, NOESY) : Resolve ambiguities in proton-proton correlations, particularly for diastereotopic protons in the 4,5-dihydroimidazole ring .
- Computational modeling : Optimize molecular geometries using DFT (e.g., B3LYP/6-31G*) and simulate NMR spectra for direct comparison with experimental data .
Advanced: What experimental designs are effective for studying the compound’s reactivity under varying conditions?
Answer:
- Solvent screening : Test reactivity in polar aprotic (e.g., DMF), protic (e.g., MeOH), and non-polar solvents (e.g., toluene) to assess stability and reaction pathways .
- pH-dependent studies : Monitor degradation kinetics in buffered solutions (pH 2–12) using UV-Vis spectroscopy to identify labile functional groups (e.g., sulfonyl or thioether bonds) .
- Catalytic screening : Evaluate cross-coupling potential (e.g., Suzuki-Miyaura) by reacting the bromophenyl group with aryl boronic acids under Pd catalysis .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential sulfur-containing volatiles (e.g., thiol byproducts) .
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation; provide safety data sheets to healthcare providers .
Advanced: How can the biological activity mechanisms of this compound be investigated?
Answer:
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates, given the structural similarity of imidazole derivatives to known enzyme inhibitors .
- Molecular docking : Model interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina to prioritize in vitro testing .
- SAR studies : Synthesize analogs with modified sulfonyl or thioether groups to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
